molecular formula C14H16O2 B8624319 3-Hex-1-ynyl-4-methoxybenzaldehyde

3-Hex-1-ynyl-4-methoxybenzaldehyde

Cat. No. B8624319
M. Wt: 216.27 g/mol
InChI Key: HFHKRWVBLBXDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07482484B2

Procedure details

A mixture of 3-iodo-4-methoxybenzaldehyde (5.2 g, 20 mmol), tetrakis(triphenylphosphine)palladium (0.29 g), Cul (0.38 g, 2 mmol) and triethylamine (5 ml) in THF (25 ml) is cooled to +10° C., and 1-hexyne (3.5 ml, 30.5 mmol) is then added. The cooling bath is removed, and the temperature of the reaction mixture rises slowly to +30° C. before decreasing slowly. 3 hours after the end of the addition, the crude reaction product is concentrated to dryness, and the residue obtained is purified by flash chromatography on silica (15/85 ethyl acetate/heptane). 4.1 g (yield: 95%) of the expected product are obtained.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6].C(N(CC)CC)C.[CH:19]#[C:20][CH2:21][CH2:22][CH2:23][CH3:24]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:19]([C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[O:6])#[C:20][CH2:21][CH2:22][CH2:23][CH3:24] |^1:33,35,54,73|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
IC=1C=C(C=O)C=CC1OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.29 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C#CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to +10° C.
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
CUSTOM
Type
CUSTOM
Details
rises slowly to +30° C.
ADDITION
Type
ADDITION
Details
3 hours after the end of the addition
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the crude reaction product
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography on silica (15/85 ethyl acetate/heptane)

Outcomes

Product
Name
Type
product
Smiles
C(#CCCCC)C=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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